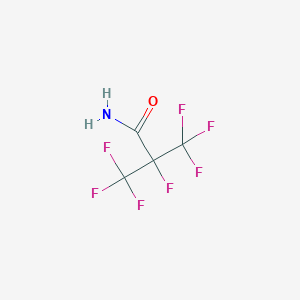

2,3,3,3-Tetrafluoro-2-(trifluoromethyl)propanamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2,3,3,3-tetrafluoro-2-(trifluoromethyl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2F7NO/c5-2(1(12)13,3(6,7)8)4(9,10)11/h(H2,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEYAKVNIRRRJGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(F)(F)F)(C(F)(F)F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2F7NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00896309 | |

| Record name | 2,3,3,3-Tetrafluoro-2-(trifluoromethyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00896309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

662-20-4 | |

| Record name | 2,3,3,3-Tetrafluoro-2-(trifluoromethyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00896309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2,3,3,3 Tetrafluoro 2 Trifluoromethyl Propanamide

Strategic Approaches to C-C and C-N Bond Formation in Perfluorinated Propanamide Systems

The construction of perfluorinated propanamides hinges on the effective formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds within a sterically hindered and electronically demanding environment. The presence of multiple fluorine atoms significantly influences the reactivity of intermediates, necessitating tailored synthetic approaches.

Nucleophilic Acylation and Amidation Routes

The most direct method for forming the amide linkage in 2,3,3,3-tetrafluoro-2-(trifluoromethyl)propanamide is through nucleophilic acyl substitution. This involves the reaction of a derivative of 2,3,3,3-tetrafluoro-2-(trifluoromethyl)propanoic acid with an ammonia (B1221849) source. The reactivity of the carboxylic acid derivative is paramount for the success of this transformation. libretexts.org

Acyl fluorides have emerged as particularly effective reagents for the formation of sterically hindered amide bonds. rsc.org Unlike acyl chlorides, acyl fluorides exhibit a balance of reactivity and stability, behaving like activated esters with reduced steric hindrance. rsc.orgnih.gov The conversion of the parent carboxylic acid to the acyl fluoride (B91410) can be achieved using various deoxyfluorination reagents. For instance, pentafluoropyridine (B1199360) (PFP) has been demonstrated as a mild and effective reagent for generating acyl fluorides from carboxylic acids, which can then be reacted in situ with amines to form amides in high yields. nih.gov This one-pot approach avoids the isolation of the often-sensitive acyl fluoride intermediate. nih.gov

Another approach involves the use of germanium amides (e.g., Ph₃GeNR₂) which can directly convert acid fluorides to amides. rsc.org This method operates through a mechanism where the germanium amide abstracts the fluorine atom from the acyl fluoride and transfers the amide group to the carbonyl carbon. rsc.org

The general mechanism for nucleophilic acyl substitution proceeds through a tetrahedral intermediate formed by the attack of the nucleophile (ammonia or an amine) on the electrophilic carbonyl carbon. libretexts.org The stability of this intermediate and the facility of leaving group departure determine the reaction's efficiency. In perfluorinated systems, the strong electron-withdrawing nature of the fluoroalkyl groups enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. libretexts.org

| Precursor | Amidation Reagent | Conditions | Product | Reference(s) |

| 2,3,3,3-Tetrafluoro-2-(trifluoromethyl)propanoic acid | Ammonia | Acidic catalyst (e.g., H₂SO₄), 80–120°C | 2,3,3,3-Tetrafluoro-2-(trifluoromethyl)propanamide | |

| Carboxylic Acids (General) | Amines | 1. Pentafluoropyridine (PFP) 2. Amine | One-pot reaction | Amides |

| Acyl Fluorides (General) | Germanium Amides (Ph₃GeNR₂) | Direct conversion | Amides | rsc.org |

| Carboxylic Acids (General) | Amines | 2-(Trifluoromethylthio)benzothiazolium triflate (BT-SCF₃) | One-pot reaction | Amides |

Radical-Mediated Synthetic Pathways

Radical reactions offer an alternative avenue for constructing C-N and C-C bonds in fluorinated systems, often under milder conditions than ionic pathways. nih.gov A notable one-pot approach for synthesizing fluorinated amides involves a radical N-perfluoroalkylation–defluorination pathway. acs.orgnih.govdiva-portal.org This reaction begins with the N-perfluoroalkylation of nitrosoarenes using perfluoroalkanesulfinates, which generates labile N-perfluoroalkylated hydroxylamines. nih.gov These intermediates are not typically isolated but are converted in situ to various perfluoroalkylated amides, hydroxamic acids, and thioamides through a controlled defluorination process. nih.govdiva-portal.org The defluorination is facilitated by the nitrogen lone pair and hyperconjugation from the perfluoroalkyl group, likely proceeding through an oxaziridine (B8769555) intermediate. nih.gov

Another radical-mediated process involves the activation of esters using a copper/Selectfluor system. This method allows for the conversion of para-methoxybenzyl esters of bulky carboxylic acids into their corresponding acyl fluorides, which can then be used in one-pot amide synthesis. acs.org This approach is particularly useful for creating sterically hindered amide bonds. acs.org

| Method | Starting Materials | Key Reagents/Conditions | Intermediate | Product | Reference(s) |

| N-Perfluoroalkylation–Defluorination | Nitrosoarenes, Perfluoroalkanesulfinates | Additives (e.g., Zn/HCl, NaOAc, KSAc) | N-perfluoroalkylated hydroxylamines | Fluorinated amides, hydroxamic acids, thioamides | nih.govacs.orgnih.govdiva-portal.org |

| Ester Activation | para-Methoxybenzyl esters | Copper/Selectfluor system | Acyl fluorides | Bulky amides and peptides | acs.org |

Transition Metal-Catalyzed Coupling Reactions for Precursors

Transition metal catalysis provides powerful tools for the formation of C-C and C-N bonds, which are essential for assembling the precursors of 2,3,3,3-tetrafluoro-2-(trifluoromethyl)propanamide. ciac.jl.cn Catalytic cross-coupling reactions, in particular, enable the precise construction of complex molecular architectures. researchgate.net

Palladium-catalyzed cross-coupling reactions are widely used for aromatic C–H fluorination with electrophilic fluorinating reagents like Selectfluor or NFSI. nih.gov While not directly forming the propanamide, these methods are crucial for synthesizing fluorinated aromatic precursors. Similarly, copper-catalyzed cross-coupling of aryl iodides with α-silyldifluoroamides has been reported to form α,α-difluoro-α-aryl amides, demonstrating a pathway to related fluorinated amide structures. nih.gov Such reactions tolerate a variety of functional groups and can be applied to electron-rich, electron-poor, and sterically hindered substrates. nih.gov

The activation of C-F bonds, which are typically robust, is a significant challenge in fluorinated chemistry. researchgate.net However, transition metal complexes, particularly those of nickel, rhodium, and palladium, can catalytically activate C-F bonds, allowing for their functionalization. ciac.jl.cnresearchgate.net This strategy can be employed to build the carbon skeleton of the propanamide precursor by coupling smaller fluorinated fragments. For instance, nickel-catalyzed cross-coupling of fluoro-aromatics with organozinc reagents is an effective method for C-C bond formation. researchgate.net These catalytic systems provide pathways to convert readily available fluoro-aromatics into more complex, value-added products. researchgate.net

Precursor Synthesis and Functionalization for 2,3,3,3-Tetrafluoro-2-(trifluoromethyl)propanamide

The synthesis of the target amide is critically dependent on the availability and efficient preparation of its direct precursor, 2,3,3,3-tetrafluoro-2-(trifluoromethyl)propanoic acid, or its derivatives. This section explores the synthesis of such precursors from common fluorinated building blocks.

Utilization of Fluorinated Building Blocks and Reagents (e.g., hexafluoropropylene, pentafluoropropene)

Commercially available, simple fluorinated olefins are ideal starting points for the synthesis of more complex perfluorinated structures. Hexafluoropropylene (HFP) is a particularly valuable C3 building block. A high-yield, three-step synthesis of perfluoroisobutyronitrile (C₄F₇N), a compound closely related to the target amide's precursor, has been developed starting from HFP. nih.govresearchgate.net

This synthetic route involves:

Addition: Hexafluoropropylene reacts with carbonyl fluoride in the presence of a KF/18-crown-6 complex to produce perfluoroisobutyryl fluoride. nih.govresearchgate.net

Nucleophilic Substitution: The resulting perfluoroisobutyryl fluoride undergoes a solvent-free reaction with ammonia. This nucleophilic substitution quantitatively converts the acyl fluoride to heptafluoroisobutyramide (2,3,3,3-tetrafluoro-2-(trifluoromethyl)propanamide). The reaction proceeds via an addition-elimination mechanism, where the lone pair on the ammonia's nitrogen atom attacks the highly electrophilic carbonyl carbon. nih.govresearchgate.net

Dehydration (for nitrile synthesis): For the synthesis of the nitrile, the amide is then dehydrated using a reagent like phosphorus pentoxide (P₂O₅). nih.gov

| Step | Starting Material | Reagents | Product | Reference(s) |

| 1 | Hexafluoropropylene | Carbonyl fluoride, KF/18-crown-6 | Perfluoroisobutyryl fluoride | nih.govresearchgate.net |

| 2 | Perfluoroisobutyryl fluoride | Ammonia (neat) | 2,3,3,3-Tetrafluoro-2-(trifluoromethyl)propanamide | nih.govresearchgate.net |

Derivatization of Perfluorinated Alkyl Chains

Functionalization of existing perfluorinated alkyl chains is another key strategy for precursor synthesis. This involves converting a relatively inert perfluoroalkyl group into a reactive functional group suitable for subsequent transformations, such as amide formation.

One common transformation is the conversion of perfluorinated esters into more reactive perfluorinated acyl fluorides. This can be accomplished by reacting the perfluorinated ester with a non-hydroxylic nucleophilic initiating reagent. google.com This process facilitates the dissociation of the ester into perfluoroacyl components, providing a route to the acyl fluoride precursor needed for amidation. google.com

Furthermore, synthetic routes often involve the conversion of perfluoroalkyl iodides or bromides into other functional groups. For example, (perfluoroalkyl)alkyl iodides can be reacted with potassium thioacetate, followed by deacetylation, to form (perfluoroalkyl)alkane thiols. researchgate.net While this example leads to a thiol, the principle of nucleophilic substitution on a perfluoroalkyl-alkane halide is a general strategy that can be adapted to introduce other functionalities, including those that can be oxidized to a carboxylic acid.

Optimization of Reaction Conditions and Yield Enhancement for 2,3,3,3-Tetrafluoro-2-(trifluoromethyl)propanamide Synthesis

The primary synthesis of 2,3,3,3-Tetrafluoro-2-(trifluoromethyl)propanamide involves the reaction of its corresponding carboxylic acid, 2,3,3,3-Tetrafluoro-2-(trifluoromethyl)propanoic acid, with ammonia or amines. The optimization of this process is key to maximizing yield and purity. Key parameters that influence the reaction's success include the choice of solvent, temperature, pressure, and catalyst.

The choice of solvent can dramatically influence reaction rates and outcomes by orders of magnitude. chemrxiv.org For the synthesis of 2,3,3,3-Tetrafluoro-2-(trifluoromethyl)propanamide from its parent acid, polar aprotic solvents such as dimethylformamide (DMF) are noted to enhance the solubility of the fluorinated intermediates, which is a critical factor in achieving a homogeneous reaction environment.

The kinetics of such reactions are often influenced by the solvent's polarity and its ability to stabilize transition states. chemrxiv.org In reactions involving charged species or significant charge separation in the transition state, polar solvents can lower the activation energy barrier, thereby increasing the reaction rate. chemrxiv.org However, the specific interactions, such as hydrogen bonding between the solvent and reactants, can also play a complex role. chemrxiv.org For instance, while some polar solvents may stabilize the abstracting species, others might stabilize the reactants, leading to varied effects on the reaction rate. chemrxiv.org

Table 1: Conceptual Influence of Solvent Type on Amide Synthesis

| Solvent Type | Polarity | Expected Effect on Reactant Solubility | Expected Impact on Reaction Rate | Example(s) |

| Polar Aprotic | High | High | Generally increases rate by stabilizing transition states | DMF, Acetonitrile |

| Polar Protic | High | High | Can either increase or decrease rate depending on hydrogen bonding effects | Methanol, Water |

| Non-polar | Low | Low | Generally results in slower rates due to poor solubility and transition state stabilization | Toluene, Hexane |

This table is based on general principles of reaction kinetics and specific findings for related reactions. chemrxiv.orgorganic-chemistry.org

Temperature is a critical parameter in the synthesis of 2,3,3,3-Tetrafluoro-2-(trifluoromethyl)propanamide. Elevated temperatures, specifically above 100°C, have been found to be beneficial in reducing the formation of side-products. This suggests that higher temperatures favor the desired reaction pathway over competing side reactions. Thermodynamic analyses of related fluorination reactions show that they are often endothermic, meaning higher temperatures are favorable for product formation. researchgate.net However, an optimal temperature must be determined, as excessively high temperatures can lead to decomposition, while lower temperatures might result in low reactivity and productivity. nih.gov Finding a balance between kinetic efficiency and thermal control is key to maximizing yield and purity. nih.gov

Pressure optimization is particularly relevant when using gaseous reactants like ammonia. Increasing the pressure enhances the concentration of the dissolved gas in the reaction medium, which can accelerate the reaction rate according to Le Chatelier's principle. For gas-phase reactions, lower pressure can be favorable for reactions that result in an increased number of moles of gas. researchgate.net

Table 2: Impact of Temperature and Pressure on Synthesis

| Parameter | Condition | Rationale | Potential Outcome |

| Temperature | Elevated (>100°C) | Favors desired reaction kinetics, overcomes activation energy, reduces specific side-products. researchgate.net | Increased reaction rate and potentially higher yield of the target amide. |

| Optimized (e.g., 0°C for some reactions) | Balances kinetic efficiency with suppression of side reactions to maximize purity and yield. nih.gov | Optimal balance of yield and purity. nih.gov | |

| Pressure | Elevated | Increases concentration of gaseous reactants (e.g., ammonia) in the solvent. | Faster reaction rates. |

| Low | Favorable for some vapor-phase reactions where the number of moles increases. researchgate.net | May shift equilibrium towards products in specific gas-phase processes. researchgate.net |

Catalysis is essential for efficiently facilitating the amide bond formation. For the synthesis of 2,3,3,3-Tetrafluoro-2-(trifluoromethyl)propanamide, acidic catalysts such as sulfuric acid (H₂SO₄) are employed to improve the rate of amide bond formation. The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by ammonia.

In the broader context of synthesizing fluorinated molecules containing C-N bonds, advanced catalyst systems have been developed. nih.gov For example, palladium-catalyzed reactions have shown high efficacy. nih.gov The choice of ligand in these systems is crucial for catalytic activity. nih.gov Electron-rich and sterically bulky phosphine (B1218219) ligands, such as Ruphos, can stabilize the active catalytic species and promote efficient oxidative addition and reductive elimination steps in the catalytic cycle. nih.gov While not directly reported for this specific propanamide, such catalyst systems represent a frontier in optimizing the synthesis of complex fluorinated amides.

Table 3: Comparison of Catalyst Systems for Amide Synthesis

| Catalyst Type | Example | Mechanism of Action | Advantages |

| Acid Catalyst | H₂SO₄ | Protonates carbonyl oxygen, increasing electrophilicity of the carbonyl carbon. | Simple, effective for direct amidation. |

| Palladium Catalyst | Pd precursor + Ligand (e.g., Ruphos) | Facilitates C-N bond formation through a catalytic cycle involving oxidative addition and reductive elimination. nih.gov | High efficiency, applicable to a broad range of substrates. nih.gov |

| Metal-Free | TFA | Acts as a promoter, assisting in dehydration steps. nih.gov | Avoids metal contamination. nih.gov |

Green Chemistry Principles in the Synthesis of 2,3,3,3-Tetrafluoro-2-(trifluoromethyl)propanamide

Applying the principles of green chemistry to synthetic processes is crucial for environmental sustainability. nih.gov This involves designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov

Atom economy is a measure of the efficiency of a chemical reaction in converting all reactant atoms into the desired product. chembam.com The E-factor (environmental factor) is the ratio of the mass of waste generated to the mass of the desired product. chembam.com An ideal reaction has a high atom economy and a low E-factor. chembam.comgreenchemistry-toolkit.org

For the synthesis of 2,3,3,3-Tetrafluoro-2-(trifluoromethyl)propanamide from 2,3,3,3-Tetrafluoro-2-(trifluoromethyl)propanoic acid and ammonia, the reaction is:

C₄HF₇O₂ + NH₃ → C₄H₂F₇NO + H₂O

The atom economy can be calculated as follows:

Table 4: Atom Economy Calculation

| Compound | Formula | Molar Mass ( g/mol ) |

| Reactants | ||

| 2,3,3,3-Tetrafluoro-2-(trifluoromethyl)propanoic acid | C₄HF₇O₂ | 214.04 |

| Ammonia | NH₃ | 17.03 |

| Total Mass of Reactants | 231.07 | |

| Products | ||

| 2,3,3,3-Tetrafluoro-2-(trifluoromethyl)propanamide | C₄H₂F₇NO | 213.05 |

| Water | H₂O | 18.02 |

| Mass of Desired Product | 213.05 |

Atom Economy = (Mass of desired product / Total mass of reactants) x 100 = (213.05 / 231.07) x 100 ≈ 92.2%

This reaction possesses a high theoretical atom economy, with water being the only byproduct. However, the E-factor will be significantly influenced by factors not included in the stoichiometry, such as solvent use, waste from catalyst separation, and purification steps. greenchemistry-toolkit.org

To further align with green chemistry principles, minimizing or eliminating the use of organic solvents is a key goal. Solvent-free, or "neat," reactions represent an attractive alternative. semanticscholar.org For the synthesis of related trifluoromethyl-containing heterocycles, microwave-assisted, solvent-free conditions have been shown to provide the required products more rapidly and in higher yields compared to traditional methods. semanticscholar.org This approach significantly reduces waste as solvents are not required for the primary reaction, though they may still be used in post-reaction workup and purification. semanticscholar.org

The use of water as a reaction medium is another green approach. While fluorinated compounds are often hydrophobic, certain reactions can be accelerated in aqueous media due to the hydrophobic effect. chemrxiv.org Research into performing such syntheses in water could offer substantial environmental benefits, though challenges related to reactant solubility would need to be overcome.

Elucidating the Chemical Reactivity and Transformation Pathways of 2,3,3,3 Tetrafluoro 2 Trifluoromethyl Propanamide

Nucleophilic and Electrophilic Reactivity Profiles of the Amide Moiety

The amide moiety in 2,3,3,3-Tetrafluoro-2-(trifluoromethyl)propanamide is profoundly influenced by the adjacent heptafluoroisopropyl (B10858302) group. This group's intense inductive effect (-I) withdraws electron density from the amide, rendering the carbonyl carbon exceptionally electrophilic and enhancing the acidity of the N-H protons. acs.orgnih.gov Consequently, the amide's reactivity towards both nucleophiles and electrophiles is markedly different from that of its non-fluorinated counterparts.

General reactions such as oxidation to carboxylic acids, reduction to amines, and nucleophilic substitution are possible for this compound.

Reactions with Carbon-Based Nucleophiles/Electrophiles

The heightened electrophilicity of the carbonyl carbon makes it a prime target for strong carbon-based nucleophiles. While amides are generally less reactive than esters or ketones, studies have shown that they can react surprisingly rapidly with potent nucleophiles like organolithium reagents. nih.govnih.gov In the case of 2,3,3,3-Tetrafluoro-2-(trifluoromethyl)propanamide, this reaction is expected to be favorable, leading to the formation of a tetrahedral intermediate which can then proceed to form ketones after hydrolysis.

Conversely, the nucleophilicity of the amide nitrogen is substantially diminished due to the electron-withdrawing effect of both the carbonyl and the perfluoroalkyl group. Direct reaction with carbon-based electrophiles, such as alkyl halides in alkylation reactions, is therefore challenging. ncert.nic.in However, the increased acidity of the N-H protons allows for facile deprotonation by a suitable base. The resulting conjugate base is a more potent nitrogen nucleophile, which can then undergo reactions like alkylation or acylation.

Reactions with Heteroatom-Based Reagents

The reaction of 2,3,3,3-Tetrafluoro-2-(trifluoromethyl)propanamide with heteroatom-based reagents is a critical aspect of its chemical profile.

Reduction: The amide can be reduced to the corresponding primary amine, 2,3,3,3-Tetrafluoro-2-(trifluoromethyl)propan-1-amine. This transformation requires a powerful reducing agent, most commonly lithium aluminum hydride (LiAlH₄). masterorganicchemistry.combyjus.commasterorganicchemistry.com The general mechanism involves the nucleophilic addition of a hydride to the carbonyl carbon, followed by the elimination of a metal-alkoxide species to form an iminium ion, which is then rapidly reduced to the amine. However, extreme caution is warranted when reducing any fluorinated compound with LiAlH₄, as these reactions can be violently exothermic and potentially explosive. acs.org

Hydrolysis: Despite the high electrophilicity of the carbonyl carbon, the amide bond in highly fluorinated amides exhibits significant stability towards hydrolysis. A study on similar N-alkyl perfluorooctanamides showed no degradation after eight days under basic conditions (pH 8.5). nih.gov This resistance is attributed to the steric hindrance from the bulky perfluoroalkyl group and the stability of the C-N bond.

Reactions with Electrophiles: The lone pair of electrons on the amide nitrogen is poorly available for donation, making the nitrogen atom a weak nucleophile. Reactions with electrophilic heteroatom reagents, such as N-halogenation, are not expected to proceed readily without prior deprotonation.

| Reaction Type | Reagent Class | Expected Product | Notes |

|---|---|---|---|

| Nucleophilic Acyl Addition/Substitution | Organolithium Reagents (e.g., R-Li) | Ketone (after hydrolysis) | Reaction is facilitated by the highly electrophilic carbonyl carbon. |

| Reduction | Lithium Aluminum Hydride (LiAlH₄) | Primary Amine | Reaction can be dangerously exothermic with fluorinated compounds. acs.org |

| Hydrolysis | H₂O / H⁺ or OH⁻ | No significant reaction | Amide bond is highly stable and resistant to hydrolysis. nih.gov |

| N-Alkylation | Base, then Alkyl Halide (R-X) | N-Alkyl Amide | Requires initial deprotonation due to low nucleophilicity of the nitrogen. |

Transformations Involving the Perfluorinated Alkyl Substituent

The perfluoroalkyl group is characterized by the exceptional strength and inertness of its carbon-fluorine (C-F) bonds. researchgate.net Transformations involving this part of the molecule are challenging and typically require specialized and energetic conditions to achieve C-F bond activation.

C-F Bond Activation and Functionalization Strategies

Activating the inert C-F bonds of the perfluoroalkyl substituent is a significant area of research in organofluorine chemistry. researchgate.net These strategies allow for the conversion of the highly fluorinated motif into other valuable functional groups. General approaches include:

Use of Strong Reductants: Potent reducing agents can induce hydrodefluorination, replacing C-F bonds with C-H bonds. osaka-u.ac.jp

Lewis Acid Activation: Lewis acids can coordinate to a fluorine atom, weakening the C-F bond and facilitating nucleophilic attack or elimination. osaka-u.ac.jpnih.gov

Photoredox Catalysis: This modern approach uses light-absorbing catalysts to generate radical intermediates that can participate in C-F bond cleavage and functionalization, enabling reactions like defluoroalkylation or defluoroalkenylation under milder conditions. researchgate.net

These methods provide pathways to selectively modify the perfluoroalkyl group, offering access to a diverse range of partially fluorinated compounds. researchgate.net

Rearrangement Reactions and Isomerization Pathways

Skeletal rearrangements or isomerization involving the 2,3,3,3-tetrafluoro-2-(trifluoromethyl)propyl group are not commonly reported. The high thermodynamic stability of the C-F bonds and the perfluorinated carbon skeleton makes such transformations energetically unfavorable under typical laboratory conditions. While some rearrangements of fluorinated compounds are known, they often proceed through the elimination of fluoride (B91410) to generate a transient fluoroalkene intermediate, a process that requires specific structural features or harsh conditions. acs.orgnih.gov For saturated perfluoroalkyl groups, such pathways are generally not accessible. Classical amide rearrangements like the Hofmann rearrangement involve the C-N bond and would lead to a different class of products, but are also complicated by the electronic effects of the fluoroalkyl group.

Acid-Base Properties and Their Influence on Reactivity

The acid-base properties of 2,3,3,3-Tetrafluoro-2-(trifluoromethyl)propanamide are dominated by the powerful electron-withdrawing perfluoroalkyl substituent.

Basicity: Conversely, the basicity of the molecule is greatly suppressed. The carbonyl oxygen, which is the primary site of protonation in amides, is rendered much less basic due to the decreased electron density caused by the perfluoroalkyl group. This reduced basicity makes acid-catalyzed reactions at the carbonyl, such as hydrolysis, more difficult. It also enhances the electrophilic character of the carbonyl carbon, as the oxygen is less able to donate its lone-pair electrons.

| Property | Propanamide (Non-fluorinated Analog) | 2,3,3,3-Tetrafluoro-2-(trifluoromethyl)propanamide | Influence of Perfluoroalkyl Group |

|---|---|---|---|

| Acidity of N-H (pKa) | ~17 | Significantly lower (estimated 6-10) | Strong inductive effect stabilizes the conjugate base, increasing acidity. researchgate.net |

| Basicity of C=O | Weakly basic | Extremely weak base | Inductive effect withdraws electron density from the carbonyl oxygen. |

| Reactivity Implication | Requires strong base for deprotonation. | Easily deprotonated by moderate bases. Carbonyl is highly electrophilic. | Facilitates N-anion formation; enhances susceptibility to nucleophilic attack at C=O. |

Protonation and Deprotonation Equilibria

The protonation and deprotonation equilibria of an amide are centered around the nitrogen and oxygen atoms of the amide group and the acidic protons attached to the nitrogen. The acidity of the N-H protons in 2,3,3,3-Tetrafluoro-2-(trifluoromethyl)propanamide is expected to be significantly influenced by the presence of the highly electronegative fluorine atoms.

The electron-withdrawing inductive effect of the perfluoroethyl group, -C(CF₃)FCF₃, would substantially increase the acidity of the amide protons compared to a non-fluorinated analogue like isobutyramide. This is because the fluorine atoms pull electron density away from the amide nitrogen, stabilizing the resulting conjugate base (anion) upon deprotonation.

While no experimental pKa value for 2,3,3,3-Tetrafluoro-2-(trifluoromethyl)propanamide has been reported, it is anticipated to be considerably lower than that of typical primary amides (pKa ≈ 17). The exact value would require experimental determination or high-level computational studies.

Table 1: Predicted Acid-Base Properties of 2,3,3,3-Tetrafluoro-2-(trifluoromethyl)propanamide

| Property | Predicted Characteristic | Rationale |

| Acidity of N-H protons | Significantly more acidic than non-fluorinated amides | Strong electron-withdrawing effect of the perfluoroalkyl group |

| Basicity of Carbonyl Oxygen | Significantly less basic than non-fluorinated amides | Inductive effect of fluorine atoms reduces electron density on the oxygen |

| Basicity of Nitrogen Atom | Very weakly basic | Lone pair delocalized by resonance and diminished by inductive effects |

This table is based on theoretical predictions and requires experimental verification.

Brønsted and Lewis Acidity/Basicity in Reaction Contexts

Brønsted Acidity/Basicity:

As a Brønsted acid, 2,3,3,3-Tetrafluoro-2-(trifluoromethyl)propanamide would act as a proton donor from its N-H group. Due to its enhanced acidity, it could potentially protonate stronger bases. However, in most organic reaction contexts, it is more likely to be deprotonated by a sufficiently strong base.

As a Brønsted base, the compound has two potential sites for protonation: the carbonyl oxygen and the amide nitrogen. Protonation on the carbonyl oxygen is generally favored for amides as it leads to a resonance-stabilized cation. However, the strong inductive effect of the perfluoroalkyl group would significantly decrease the basicity of the carbonyl oxygen, making it a very weak Brønsted base.

Lewis Acidity/Basicity:

The primary site for Lewis base activity is the carbonyl oxygen, which can donate a lone pair to a Lewis acid. Again, the electron-withdrawing nature of the fluorinated substituent would diminish its ability to act as an effective Lewis base.

The compound does not possess any low-lying empty orbitals that would allow it to act as a significant Lewis acid.

Photochemical and Thermochemical Transformations of 2,3,3,3-Tetrafluoro-2-(trifluoromethyl)propanamide

Specific studies on the photochemical and thermochemical transformations of 2,3,3,3-Tetrafluoro-2-(trifluoromethyl)propanamide are not available in the current scientific literature. However, predictions can be made based on the behavior of other highly fluorinated organic molecules.

Photochemical Transformations:

Per- and polyfluoroalkyl substances (PFAS) are generally resistant to photolytic degradation. The high strength of the C-F bond requires high-energy ultraviolet (UV) radiation for cleavage. If photolysis were to occur, it would likely involve the homolytic cleavage of a C-C or C-N bond, or potentially a C-F bond under sufficiently energetic conditions, leading to the formation of various radical species. The subsequent reactions of these radicals would determine the final degradation products.

Thermochemical Transformations:

Highly fluorinated compounds are known for their thermal stability. The thermal decomposition of 2,3,3,3-Tetrafluoro-2-(trifluoromethyl)propanamide would likely require high temperatures. Potential decomposition pathways could include:

Decarbonylation: Loss of carbon monoxide to form a perfluoroalkylamine.

Elimination reactions: For instance, the elimination of HF, although less likely without a suitable hydrogen atom on an adjacent carbon.

Fragmentation: Cleavage of the C-C and C-N bonds to form smaller fluorinated molecules.

The precise products and mechanisms of thermal decomposition would need to be investigated through experimental studies, such as pyrolysis coupled with gas chromatography-mass spectrometry (Py-GC-MS).

Mechanistic Investigations of Reactions Involving 2,3,3,3 Tetrafluoro 2 Trifluoromethyl Propanamide

Reaction Pathway Elucidation via Kinetic Studies

Kinetic studies are fundamental to unraveling the stepwise sequence of a chemical reaction. For reactions involving 2,3,3,3-Tetrafluoro-2-(trifluoromethyl)propanamide, this involves determining the rate laws and the influence of temperature on reaction rates to establish the activation parameters.

Determination of Rate Laws and Activation Parameters

While specific kinetic data for reactions of 2,3,3,3-Tetrafluoro-2-(trifluoromethyl)propanamide are not extensively documented in publicly available literature, general principles of reaction kinetics can be applied. A rate law expresses the relationship between the rate of a chemical reaction and the concentration of its reactants. For a hypothetical reaction where 2,3,3,3-Tetrafluoro-2-(trifluoromethyl)propanamide reacts with a nucleophile (Nu), the rate law would likely be determined by monitoring the concentration of the reactants or products over time.

The general form of the rate law would be: Rate = k[C₄H₂F₇NO]ⁿ[Nu]ᵐ

Here, 'k' is the rate constant, and 'n' and 'm' are the reaction orders with respect to each reactant, which must be determined experimentally.

Activation parameters, such as activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡), provide insight into the energy profile of the reaction. These are typically determined by studying the temperature dependence of the rate constant, often using the Arrhenius equation. Due to the high electronegativity of the fluorine atoms, reactions involving this amide likely have distinct energy barriers influenced by electronic effects.

Isotope Effects in Reaction Mechanisms

Kinetic isotope effects (KIEs) are a powerful tool for determining reaction mechanisms by identifying bond-breaking or bond-forming steps involving an isotopically substituted atom in the rate-determining step. For reactions of 2,3,3,3-Tetrafluoro-2-(trifluoromethyl)propanamide, substituting a hydrogen atom on the amide group with deuterium (B1214612) (D) could reveal its involvement in the reaction mechanism.

If the N-H bond is broken in the rate-determining step, a primary kinetic isotope effect (kH/kD > 1) would be expected. The magnitude of this effect can provide information about the transition state geometry. Secondary kinetic isotope effects, where the isotopic substitution is at a position not directly involved in bond breaking, can also provide valuable information about changes in hybridization or steric environment at the labeled position during the reaction. For instance, in reactions involving other trifluoro-compounds, deuterium isotope effects have been used to elucidate multistep mechanisms.

Identification of Intermediates and Transition States

The direct observation or trapping of reactive intermediates and the characterization of transition states are key to confirming a proposed reaction mechanism.

Spectroscopic Detection of Transient Species

Transient absorption spectroscopy and other time-resolved spectroscopic techniques can be employed to detect and characterize short-lived intermediates in reactions of 2,3,3,3-Tetrafluoro-2-(trifluoromethyl)propanamide. For example, techniques like nanosecond laser photolysis have been used to study the dynamics of photochromic reactions involving other organic molecules, revealing the transient absorption of intermediate species. researchgate.net While specific studies on 2,3,3,3-Tetrafluoro-2-(trifluoromethyl)propanamide are not available, similar methodologies could be applied. Computational chemistry, particularly density functional theory (DFT), can also be a powerful tool to predict the structures and spectroscopic properties of potential intermediates and transition states.

Trapping Experiments for Reactive Intermediates

Trapping experiments involve the addition of a substance that can react with a suspected intermediate to form a stable, characterizable product. This provides indirect evidence for the existence of the intermediate. For instance, if a reaction involving 2,3,3,3-Tetrafluoro-2-(trifluoromethyl)propanamide is thought to proceed through a radical intermediate, a radical scavenger could be introduced. The identification of a product formed from the scavenger and the proposed intermediate would support the mechanistic hypothesis. The spin-trapping technique, often utilizing electron paramagnetic resonance (EPR) spectroscopy, has been successfully used to identify transient radicals in the photolysis of other trifluoromethyl ketones. researchgate.net

Stereochemical Outcomes and Diastereoselectivity in Transformations

The stereochemical outcome of a reaction provides crucial information about the mechanism, particularly the geometry of the transition state.

Chiral Auxiliaries and Asymmetric Induction

Asymmetric induction is a cornerstone of modern stereoselective synthesis, enabling the preferential formation of one enantiomer or diastereomer. rsc.org This is often achieved through the temporary incorporation of a chiral auxiliary, a stereogenic group that directs the stereochemical outcome of a reaction. wikipedia.org While a multitude of chiral auxiliaries have been developed and successfully applied, the exploration of highly fluorinated systems like 2,3,3,3-Tetrafluoro-2-(trifluoromethyl)propanamide as potential chiral auxiliaries is an emerging area of interest.

The efficacy of a chiral auxiliary is contingent on its ability to create a sterically and/or electronically biased environment around the reactive center. In this context, fluorinated auxiliaries have shown considerable promise. For instance, chiral 2-trifluoromethyl-4-phenyloxazolidines (FOX) have been successfully employed as chiral auxiliaries for the alkylation, hydroxylation, and fluorination of amide enolates, affording excellent diastereoselectivities. cyu.fr

The stereochemical control exerted by these fluorinated auxiliaries is attributed to the formation of rigid transition states, influenced by interactions between the fluorine atoms and the metal counterion of the enolate. cyu.fr Theoretical and experimental studies on FOX auxiliaries have indicated the presence of a fluorine-metal interaction that rigidifies the transition state, thereby directing the approach of the electrophile. cyu.fr This interaction can act in concert with other conformational constraints, such as π-stacking, to enhance stereochemical bias. cyu.fr

Given its structure, it is plausible that a chiral derivative of 2,3,3,3-Tetrafluoro-2-(trifluoromethyl)propanamide could function as an effective chiral auxiliary. The perfluoro-tert-butyl group would create a well-defined and sterically demanding pocket, potentially leading to high levels of facial discrimination in reactions at the α-carbon of an attached acyl chain. The numerous fluorine atoms could also engage in non-covalent interactions, such as dipole-dipole or lone pair-π interactions, further rigidifying the transition state and enhancing stereoselectivity.

Table 1: Comparison of Common Chiral Auxiliaries

| Chiral Auxiliary | Key Structural Feature | Typical Applications |

|---|---|---|

| Evans' Oxazolidinones | Substituted oxazolidinone ring | Aldol reactions, alkylations |

| Oppolzer's Camphorsultam | Camphor-derived sultam | Michael additions, Diels-Alder reactions |

| Pseudoephedrine Amides | Amide derived from pseudoephedrine | Alkylation of enolates |

| Fluorinated Oxazolidines (FOX) | Trifluoromethyl-substituted oxazolidine | Alkylation, hydroxylation, fluorination of amide enolates |

Enantioselective Catalysis in Derivatives

Enantioselective catalysis offers an atom-economical and elegant approach to the synthesis of chiral molecules. The development of novel chiral ligands and catalysts is central to this field. Derivatives of 2,3,3,3-Tetrafluoro-2-(trifluoromethyl)propanamide, when appropriately functionalized to incorporate a coordinating group, could potentially serve as ligands in asymmetric catalysis.

The highly electron-withdrawing nature of the perfluoro-tert-butyl group would significantly modulate the electronic properties of the coordinating atom. This electronic perturbation could, in turn, influence the Lewis acidity and redox potential of the metal center, thereby affecting both the reactivity and enantioselectivity of the catalytic process. For example, in amide-based Cinchona alkaloid-catalyzed enantioselective fluorination of 4-substituted pyrazolones, the electronic and steric properties of the amide moiety were found to be crucial for achieving high yields and enantioselectivities. rsc.org

Furthermore, the steric bulk of the perfluoro-tert-butyl group could create a well-defined chiral pocket around the metal center, effectively shielding one face of the coordinated substrate and directing the approach of the reagent. This principle is well-established in asymmetric catalysis, where bulky ligands are often employed to achieve high levels of stereocontrol.

While specific examples of catalysis using derivatives of 2,3,3,3-Tetrafluoro-2-(trifluoromethyl)propanamide are not yet reported in the literature, the successful application of other fluorinated ligands in enantioselective catalysis provides a strong precedent. For instance, chiral fluorinated indolizidinone derivatives have been synthesized via enantioselective organocatalysis, highlighting the utility of fluorinated amides in asymmetric transformations. nih.gov

Computational Support for Mechanistic Postulations

Computational chemistry has become an indispensable tool for elucidating reaction mechanisms, rationalizing experimental observations, and predicting the outcomes of chemical reactions. Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are two powerful computational methods that can provide detailed insights into the mechanistic intricacies of reactions involving complex molecules like 2,3,3,3-Tetrafluoro-2-(trifluoromethyl)propanamide.

Density Functional Theory (DFT) Calculations for Reaction Energetics

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems. In the context of chemical reactions, DFT calculations are widely employed to determine the geometries of reactants, transition states, and products, as well as their corresponding energies. This information allows for the calculation of reaction enthalpies, activation energies, and the elucidation of reaction pathways. whiterose.ac.uk

For reactions involving chiral molecules, DFT can be used to model the transition states leading to different stereoisomers. By comparing the calculated energies of these diastereomeric transition states, it is possible to predict which stereoisomer will be formed preferentially, thus providing a theoretical basis for the observed stereoselectivity. mdpi.com For example, DFT studies have been instrumental in understanding the stereoselectivity of α-silyloxy diazoalkane cycloadditions, where steric effects were identified as the primary determinant of diastereoselectivity. mdpi.com

In the case of reactions involving 2,3,3,3-Tetrafluoro-2-(trifluoromethyl)propanamide or its derivatives, DFT calculations could be employed to:

Investigate the conformational preferences of the molecule and its derivatives.

Model the transition states of reactions, such as enolate alkylation or catalytic transformations, to understand the origin of stereoselectivity.

Probe the nature of non-covalent interactions , such as fluorine-metal contacts or hydrogen bonding, and their role in stabilizing transition states. whiterose.ac.uk

Calculate the reaction energetics to predict the feasibility of different reaction pathways.

DFT calculations have been successfully applied to investigate the thermal decomposition mechanisms of perfluoroalkyl ether carboxylic acids and short-chain perfluoroalkyl carboxylic acids, providing valuable insights into their bond dissociation energies and reaction pathways. nih.gov Similar studies on 2,3,3,3-Tetrafluoro-2-(trifluoromethyl)propanamide would be invaluable in understanding its reactivity.

Table 2: Applications of DFT in Mechanistic Chemistry

| Application | Information Gained |

|---|---|

| Transition State Searching | Geometry and energy of the highest point on the reaction coordinate |

| Reaction Pathway Mapping | Step-by-step mechanism of a chemical transformation |

| Calculation of Activation Energies | Prediction of reaction rates and kinetic feasibility |

| Analysis of Non-Covalent Interactions | Understanding the forces that stabilize molecules and transition states |

Molecular Dynamics Simulations of Reaction Pathways

Molecular Dynamics (MD) simulations provide a means to study the time evolution of a system of atoms and molecules. By solving Newton's equations of motion, MD simulations can track the trajectories of individual atoms, providing a dynamic picture of molecular behavior. github.io This method is particularly useful for exploring the conformational landscape of flexible molecules, studying solvent effects, and simulating the dynamics of chemical reactions.

In the context of stereoselective reactions, MD simulations can be used to explore the potential energy surface and identify low-energy reaction pathways. By simulating the approach of a reagent to a substrate, it is possible to gain insights into the factors that govern stereoselectivity. MD simulations have been employed to study chiral recognition, for example, in the interaction of drugs with chiral stationary phases in chromatography. arxiv.org

For a molecule like 2,3,3,3-Tetrafluoro-2-(trifluoromethyl)propanamide, MD simulations could be utilized to:

Explore its conformational flexibility and identify the most stable conformers in different solvent environments.

Simulate the interaction of its derivatives with metal catalysts to understand the formation of the catalyst-substrate complex.

Model the approach of a reagent to a chiral substrate to visualize the steric and electronic factors that determine the stereochemical outcome.

Investigate the role of solvent molecules in stabilizing or destabilizing transition states.

While MD simulations of chemical reactions are computationally demanding, they can provide a level of detail that is often inaccessible through experimental methods alone. The combination of MD simulations with experimental data and DFT calculations can offer a comprehensive understanding of complex reaction mechanisms.

Advanced Spectroscopic and Analytical Characterization Methodologies for 2,3,3,3 Tetrafluoro 2 Trifluoromethyl Propanamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamics

High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of 2,3,3,3-Tetrafluoro-2-(trifluoromethyl)propanamide, offering a comprehensive view of the connectivity and spatial arrangement of its constituent atoms.

Multinuclear NMR (¹H, ¹³C, ¹⁹F, ¹⁵N) Chemical Shift Analysis

Multinuclear NMR analysis provides fundamental information about the electronic environment of each NMR-active nucleus within the molecule.

¹H NMR: The proton NMR spectrum is expected to be relatively simple, primarily showing signals corresponding to the amide (-NH₂) protons. The chemical shift of these protons would be influenced by the strong electron-withdrawing effects of the adjacent perfluorinated moiety, likely appearing in the downfield region of the spectrum. The integration of this signal would correspond to two protons.

¹³C NMR: The carbon-13 NMR spectrum would reveal distinct signals for the four carbon atoms in the molecule. The carbonyl carbon (C=O) is expected to resonate at a characteristic downfield chemical shift. The quaternary carbon bonded to the two trifluoromethyl groups and a fluorine atom will be significantly affected by the attached fluorine atoms, exhibiting a complex splitting pattern due to C-F coupling. The trifluoromethyl carbons (-CF₃) will also show characteristic signals, split by the attached fluorine atoms.

¹⁹F NMR: Fluorine-19 NMR is particularly informative for this compound due to the presence of seven fluorine atoms in two different chemical environments (a -CF₃ group and a single F atom, and another -CF₃ group). The spectrum would likely display two main signals: a quartet for the single fluorine atom due to coupling with the adjacent trifluoromethyl group, and a doublet for the trifluoromethyl group coupled to the single fluorine. The chemical shifts would be indicative of the electronic environment of each fluorine nucleus.

¹⁵N NMR: Nitrogen-15 NMR, while less sensitive, could provide valuable information about the electronic structure of the amide group. The chemical shift of the nitrogen atom would be influenced by the electron-withdrawing nature of the perfluoroalkyl group.

Table 1: Predicted NMR Data for 2,3,3,3-Tetrafluoro-2-(trifluoromethyl)propanamide

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| ¹H (NH₂) | 7.0 - 8.5 | Singlet (broad) | - |

| ¹³C (C=O) | 160 - 170 | Singlet | - |

| ¹³C (C-CF₃,F) | 115 - 125 | Multiplet | J(C-F) |

| ¹³C (-CF₃) | 110 - 120 | Quartet | ¹J(C-F) ≈ 280-300 |

| ¹⁹F (-CF₃) | -70 to -80 | Doublet | ³J(F-F) |

| ¹⁹F (-F) | -150 to -160 | Quartet | ³J(F-F) |

Note: The values in this table are predicted and may vary based on the solvent and other experimental conditions.

2D NMR Techniques (COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR techniques are crucial for establishing the precise connectivity and through-space relationships within the molecule. uni.lunih.gov

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be of limited use for this specific molecule due to the expected single proton environment of the amide group. However, it could reveal any potential long-range couplings if present.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): An HMQC or HSQC spectrum would establish the direct one-bond correlations between protons and the nitrogen atom to which they are attached (¹H-¹⁵N correlation). This would definitively assign the proton signal to the amide group.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is key to mapping the carbon skeleton. It would show correlations between the amide protons and the carbonyl carbon, as well as the adjacent quaternary carbon, over two and three bonds. This would confirm the propanamide backbone. Furthermore, correlations between the fluorine atoms and the carbon skeleton would solidify the assignment of the perfluorinated groups.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY spectrum reveals through-space proximities between nuclei. For this molecule, it could potentially show correlations between the amide protons and the fluorine atoms if they are spatially close, providing insights into the preferred conformation of the amide group relative to the bulky perfluoroalkyl substituent.

Variable Temperature NMR and Relaxation Studies for Conformational Analysis

The conformational dynamics of the amide bond and the rotation around the C-C bond can be investigated using variable temperature (VT) NMR and relaxation studies.

Variable Temperature NMR: The rotation around the C-N amide bond is often restricted, leading to distinct NMR signals for atoms in different geometric environments. By acquiring NMR spectra at different temperatures, it is possible to observe the coalescence of these signals as the rotation becomes faster on the NMR timescale. This allows for the determination of the energy barrier to rotation. Similarly, VT-NMR can be used to study the rotational barriers of the trifluoromethyl groups.

Relaxation Studies: Measurement of spin-lattice (T₁) and spin-spin (T₂) relaxation times can provide information about the mobility of different parts of the molecule. For instance, comparing the relaxation times of the different carbon or fluorine nuclei can indicate which parts of the molecule are more rigid or have more restricted motion.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of 2,3,3,3-Tetrafluoro-2-(trifluoromethyl)propanamide, as well as for elucidating its structure through fragmentation analysis. nih.gov

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the unambiguous determination of the elemental formula of the compound. For C₄H₂F₇NO, the exact mass can be calculated and compared to the experimentally measured value with a high degree of confidence.

Table 2: Predicted High-Resolution Mass Spectrometry Data for 2,3,3,3-Tetrafluoro-2-(trifluoromethyl)propanamide

| Adduct | Predicted m/z |

| [M+H]⁺ | 214.0097 |

| [M+Na]⁺ | 235.9917 |

| [M-H]⁻ | 211.9952 |

Source: PubChem CID 14569600

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide a "fingerprint" of the molecule's structure.

For 2,3,3,3-Tetrafluoro-2-(trifluoromethyl)propanamide, the fragmentation pattern would likely involve the following characteristic losses:

Loss of NH₃: Cleavage of the amide group could lead to the loss of ammonia (B1221849) (17 Da).

Loss of CF₃: The trifluoromethyl group is a common leaving group, resulting in a fragment ion corresponding to the loss of 69 Da.

Cleavage of the C-C backbone: Fragmentation of the carbon skeleton would produce a series of smaller fluorinated ions.

Formation of characteristic acylium ions: Cleavage of the bond between the carbonyl carbon and the adjacent quaternary carbon could lead to the formation of a stable acylium ion.

By analyzing the masses of the fragment ions, the connectivity of the molecule can be pieced together, confirming the proposed structure.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Molecular Symmetries

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups and for probing the molecular symmetry of 2,3,3,3-tetrafluoro-2-(trifluoromethyl)propanamide. These techniques are sensitive to the vibrations of specific chemical bonds within a molecule, providing a unique spectroscopic fingerprint.

Characteristic Absorption Bands and Their Assignment

Table 1: Predicted Characteristic IR Absorption Bands for 2,3,3,3-Tetrafluoro-2-(trifluoromethyl)propanamide

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | ~3400-3200 | Medium |

| C=O Stretch (Amide I) | ~1700-1650 | Strong |

| N-H Bend (Amide II) | ~1650-1550 | Medium |

| C-N Stretch | ~1400-1200 | Medium |

| C-F Stretch (CF₃ and CF) | ~1350-1100 | Strong |

The Raman spectrum would be expected to provide complementary information. While C=O stretching vibrations are typically strong in the IR, they are often weaker in the Raman spectrum. Conversely, the symmetric vibrations of the C-F bonds might be more prominent in the Raman spectrum, aiding in a more complete vibrational analysis.

Conformational Polymorphism Studies

Conformational polymorphism, the existence of different conformers of a molecule in the solid state, can be effectively studied using vibrational spectroscopy. Different crystalline forms would exhibit distinct IR and Raman spectra due to variations in molecular conformation and intermolecular interactions, such as hydrogen bonding involving the amide group. For instance, changes in the N-H and C=O stretching frequencies can indicate different hydrogen-bonding environments. However, to date, no studies on the conformational polymorphism of 2,3,3,3-tetrafluoro-2-(trifluoromethyl)propanamide have been reported in the literature.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique can provide precise information on bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction for Absolute Configuration and Molecular Packing

Analysis of a single crystal of 2,3,3,3-tetrafluoro-2-(trifluoromethyl)propanamide by X-ray diffraction would yield its absolute configuration and detailed insights into its molecular packing in the crystal lattice. Key parameters that would be determined include the crystal system, space group, and unit cell dimensions. Furthermore, this analysis would reveal the nature and geometry of intermolecular interactions, such as hydrogen bonds between the amide groups of adjacent molecules, which play a crucial role in the supramolecular architecture. As of now, the single-crystal X-ray structure of 2,3,3,3-tetrafluoro-2-(trifluoromethyl)propanamide has not been reported in the Cambridge Structural Database or other publicly available resources.

Advanced Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are indispensable for the separation and purity assessment of organic compounds. For a highly fluorinated and polar compound like 2,3,3,3-tetrafluoro-2-(trifluoromethyl)propanamide, both gas and liquid chromatography would be applicable.

High-performance liquid chromatography (HPLC), particularly reversed-phase HPLC, would be a suitable method for determining the purity of this amide. A C18 or a more fluorinated stationary phase could be employed, with a mobile phase consisting of a mixture of water and an organic solvent such as acetonitrile or methanol. Detection could be achieved using a UV detector, as the amide functionality exhibits some UV absorbance.

Gas chromatography (GC), likely coupled with a mass spectrometry (MS) detector, would also be a powerful tool for purity analysis, provided the compound is sufficiently volatile and thermally stable. The use of a non-polar or medium-polarity capillary column would be appropriate. GC-MS would not only allow for the separation of impurities but also for their identification based on their mass spectra.

There are currently no published studies detailing specific chromatographic methods developed for the routine analysis or purification of 2,3,3,3-tetrafluoro-2-(trifluoromethyl)propanamide.

Gas Chromatography-Mass Spectrometry (GC-MS)

Specific GC-MS analytical methods, including retention times, column specifications, and mass fragmentation patterns for 2,3,3,3-Tetrafluoro-2-(trifluoromethyl)propanamide, are not documented in available scientific literature. While GC-MS is a standard technique for the analysis of volatile and semi-volatile fluorinated organic compounds, the precise conditions for this specific analyte have not been published.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods

Similarly, detailed HPLC methods for the separation and detection of 2,3,3,3-Tetrafluoro-2-(trifluoromethyl)propanamide are not described in the accessible research. Information regarding suitable columns, mobile phase compositions, and the application of various detection methods such as UV-Vis, Diode Array, or Mass Spectrometry for this compound is not available.

Computational and Theoretical Investigations of 2,3,3,3 Tetrafluoro 2 Trifluoromethyl Propanamide

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are fundamental to determining the electronic properties of a molecule. These methods solve the Schrödinger equation (or a simplified form) to yield information about molecular orbitals, electron density, and the nature of chemical bonds.

Ab initio and Density Functional Theory (DFT) are two of the most prevalent methods for computational quantum chemistry. nih.gov Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data, while DFT methods calculate the total energy of a system based on its electron density, offering a favorable balance between accuracy and computational cost. nih.govconicet.gov.ar

For a molecule like 2,3,3,3-Tetrafluoro-2-(trifluoromethyl)propanamide, these calculations would reveal the spatial distribution and energy levels of its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, indicating the molecule's chemical reactivity and kinetic stability. A large gap suggests high stability, whereas a small gap implies higher reactivity.

Calculations would also map the electron density surface, highlighting the electronegative fluorine and oxygen atoms, which would exhibit a higher concentration of electron density. This information is crucial for predicting how the molecule will interact with other chemical species. For instance, studies on other fluorinated compounds have successfully used DFT methods like B3LYP to optimize molecular geometries and confirm stability through vibrational frequency calculations. conicet.gov.ar

Natural Bond Orbital (NBO) analysis is a technique used to study charge transfer, hyperconjugation, and the nature of bonding within a molecule. nih.govresearchgate.net It transforms the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into localized orbitals that align with the familiar concepts of chemical bonds, lone pairs, and antibonding orbitals. uba.ar

Conformational Analysis and Potential Energy Surfaces

The flexibility of a molecule is defined by the rotation around its single bonds, leading to different spatial arrangements known as conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers that separate them.

The presence of multiple single bonds (C-C, C-N) in 2,3,3,3-Tetrafluoro-2-(trifluoromethyl)propanamide allows for significant conformational freedom. Theoretical calculations can explore the potential energy surface (PES) by systematically rotating specific dihedral angles. ekb.eg This process identifies low-energy conformers (local minima on the PES) and the transition states (saddle points) that represent the energy barriers to rotation. mdpi.com

For example, studies on similar molecules like 2,2,3,3-tetrafluoro-1-propanol (B1207051) using DFT (B3LYP) and ab initio (MP2) methods have identified multiple stable conformers and calculated their relative energies. nih.govresearchgate.net A similar analysis for 2,3,3,3-Tetrafluoro-2-(trifluoromethyl)propanamide would likely reveal several stable conformations determined by the steric and electronic interactions between the bulky trifluoromethyl groups, the amide group, and the fluorine atoms. The calculated rotational barriers provide insight into the flexibility of the molecule and the rates of interconversion between different conformers at a given temperature. mdpi.com

Table 1: Illustrative Conformational Analysis Data for 2,2,3,3-tetrafluoro-1-propanol (Example of Expected Data) This table shows data for a related compound to demonstrate the type of results obtained from conformational analysis. nih.gov

| Conformer | Relative Stability (kJ/mol) | Equilibrium Population (%) at 298.15 K |

|---|---|---|

| gauche(-)-gauche-gauche (G1gg) | 0.00 | 38 |

| trans-trans-gauche (Ttg) | 0.84 | 28 |

| trans-gauche-gauche (Tgg) | 2.51 | 13 |

| trans-gauche-gauche(-) (Tgg1) | 2.84 | 11 |

| gauche(-)-gauche-trans (G1gt) | 3.01 | 10 |

While quantum chemical methods are highly accurate, they can be computationally expensive for exploring the full conformational landscape of a molecule over time. Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations offer a more efficient alternative. peerj.com MM uses classical physics-based force fields to calculate the potential energy of a system, allowing for rapid energy minimization of different conformations. robustellilab.com

MD simulations go a step further by simulating the atomic motions of the molecule over time, providing a dynamic view of its conformational behavior. nih.gov An MD simulation of 2,3,3,3-Tetrafluoro-2-(trifluoromethyl)propanamide would generate a trajectory of its structural evolution, revealing the preferred conformations, the transitions between them, and how the conformational landscape is influenced by factors like temperature. arxiv.org This approach is particularly useful for understanding the flexibility and average structure of the molecule in a condensed phase.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

A key validation of theoretical models is their ability to predict spectroscopic properties that can be compared with experimental measurements.

For 2,3,3,3-Tetrafluoro-2-(trifluoromethyl)propanamide, quantum chemical calculations (typically DFT) can be used to predict various spectroscopic parameters. For instance, calculations of vibrational frequencies are routinely compared to experimental Infrared (IR) and Raman spectra to aid in the assignment of spectral bands to specific molecular motions. researchgate.net While detailed computational predictions for this specific molecule are not published, experimental IR data shows characteristic peaks at 1680 cm⁻¹ (amide C=O stretch) and 3300 cm⁻¹ (N-H stretch). A theoretical study would aim to reproduce these frequencies and provide a complete vibrational assignment.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹⁹F, ¹³C, ¹H) can be calculated and compared to experimental spectra. Experimental ¹⁹F NMR data for this compound shows signals around -75 ppm (attributed to CF₃ groups). Theoretical calculations would help confirm these assignments and provide a more detailed understanding of the electronic environment around each nucleus.

Furthermore, properties like the collision cross section (CCS), which relates to the molecule's shape and size in the gas phase, can be predicted. Such predictions exist for 2,3,3,3-Tetrafluoro-2-(trifluoromethyl)propanamide, as shown in the table below. uni.lu

Table 2: Predicted Collision Cross Section (CCS) Values for 2,3,3,3-Tetrafluoro-2-(trifluoromethyl)propanamide Adducts uni.lu

| Adduct | m/z (mass to charge ratio) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 214.00974 | 132.5 |

| [M+Na]⁺ | 235.99168 | 141.4 |

| [M-H]⁻ | 211.99518 | 124.1 |

| [M+NH₄]⁺ | 231.03628 | 150.2 |

The agreement between predicted and experimental spectroscopic data serves as a robust benchmark for the accuracy of the computational methods employed. rsc.org

Theoretical NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods, particularly Density Functional Theory (DFT), have become invaluable for predicting NMR parameters. For a molecule rich in fluorine like 2,3,3,3-Tetrafluoro-2-(trifluoromethyl)propanamide, predicting ¹H, ¹³C, ¹⁵N, and especially ¹⁹F NMR spectra is essential for its characterization.

Quantum chemical calculations can determine the magnetic shielding tensors for each nucleus, which are then converted into chemical shifts (δ) relative to a standard reference compound (e.g., tetramethylsilane (B1202638) for ¹H and ¹³C, CFCl₃ for ¹⁹F). These calculations are sensitive to the chosen computational method (functional) and basis set. Furthermore, spin-spin coupling constants (J-couplings), which provide information about the connectivity and spatial relationships between nuclei, can also be computed. In highly fluorinated systems, complex coupling patterns, including long-range F-F couplings, are common, and theoretical predictions can be instrumental in deciphering these complex spectra. researchgate.net

Below is an illustrative table of the types of theoretical NMR data that would be generated for 2,3,3,3-Tetrafluoro-2-(trifluoromethyl)propanamide. The values are representative of what a DFT calculation might yield.

Illustrative Theoretical NMR Data

| Nucleus | Atom Position | Predicted Chemical Shift (δ, ppm) | Predicted Coupling Constants (J, Hz) |

| ¹H | -NH₂ | 7.0 - 8.5 | J(H,N), J(H,F) |

| ¹³C | C=O | 160 - 170 | J(C,F) |

| ¹³C | C-CF₃ | 115 - 125 (quartet) | ¹J(C,F) ≈ 280-300 |

| ¹³C | -CF₃ | 120 - 130 (quartet) | ¹J(C,F) ≈ 270-290 |

| ¹⁹F | C-CF | -140 to -160 | J(F,F), J(F,H) |

| ¹⁹F | -CF₃ | -70 to -80 | J(F,F) |

Note: The exact values would depend on the level of theory, basis set, and solvent model used in the computation.

Vibrational Frequencies and Intensities

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrations of chemical bonds. Computational methods can predict the vibrational frequencies and their corresponding intensities, aiding in the assignment of experimental spectra. researchgate.net The process begins with geometry optimization to find the minimum energy structure of the molecule. Subsequently, a frequency calculation is performed, which computes the second derivatives of the energy with respect to atomic displacements.

The results yield a set of vibrational modes, each with a specific frequency (typically in wavenumbers, cm⁻¹) and intensity. These modes correspond to distinct molecular motions such as stretching, bending, rocking, and twisting of bonds. scirp.org For 2,3,3,3-Tetrafluoro-2-(trifluoromethyl)propanamide, key vibrational modes would include the N-H stretches of the amide group, the C=O stretch, and a complex region of strong C-F stretching vibrations. Theoretical calculations help to assign these bands, which can be challenging in a molecule with multiple electronegative groups. nih.govresearchgate.net

Illustrative Theoretical Vibrational Frequencies

| Frequency (cm⁻¹) | Intensity | Assignment |

| 3500 - 3300 | Medium | N-H symmetric & asymmetric stretching |

| 1720 - 1680 | Strong | C=O stretching |

| 1650 - 1600 | Medium | N-H scissoring (bending) |

| 1350 - 1100 | Very Strong | C-F symmetric & asymmetric stretching |

| 800 - 700 | Medium | C-C stretching |

Note: Calculated frequencies are often scaled by an empirical factor to better match experimental values.

Reactivity Predictions and Mechanistic Insights from Computational Models

Computational models are pivotal in predicting the chemical reactivity of molecules and elucidating complex reaction mechanisms. By simulating reaction pathways, researchers can identify intermediates, calculate activation energies, and understand the factors controlling a chemical transformation without the need for extensive experimentation.

Transition State Search and Intrinsic Reaction Coordinate (IRC) Analysis

To understand the kinetics and thermodynamics of a chemical reaction, it is essential to identify the transition state (TS)—the highest energy point along the reaction pathway that connects reactants to products. Computational methods allow for the precise location of these transient structures. A transition state search algorithm seeks a first-order saddle point on the potential energy surface, which is a structure that is a minimum in all directions except one, corresponding to the reaction coordinate. A key confirmation of a true transition state is the presence of a single imaginary vibrational frequency. mdpi.com

Once a transition state is located, an Intrinsic Reaction Coordinate (IRC) analysis can be performed. researchgate.net An IRC calculation maps the minimum energy path downhill from the transition state, connecting it to the corresponding reactant and product structures. This analysis confirms that the identified TS correctly links the intended species and provides a detailed view of the geometric changes that occur throughout the reaction. For 2,3,3,3-Tetrafluoro-2-(trifluoromethyl)propanamide, these methods could be used to study reactions such as amide hydrolysis or nucleophilic substitution.

Solvation Models in Computational Chemistry

Reactions are most often carried out in a solvent, which can significantly influence molecular properties and reactivity. Computational models must account for these solvent effects to provide realistic predictions. Gas-phase calculations, which treat the molecule in isolation, are often a poor approximation for solution-phase chemistry.

Solvation models are broadly categorized as explicit or implicit.

Explicit Solvation: Individual solvent molecules are included in the calculation, providing a detailed, microscopic view of solvent-solute interactions. This method is computationally very expensive.

Implicit Solvation: The solvent is treated as a continuous medium with a defined dielectric constant. The solute is placed in a cavity within this medium, and the model calculates the electrostatic interaction between the solute and the polarized continuum. The Polarizable Continuum Model (PCM) and its variants, like the Conductor-like Polarizable Continuum Model (CPCM), are widely used examples of this approach. mdpi.com

For studies on 2,3,3,3-Tetrafluoro-2-(trifluoromethyl)propanamide, applying a solvation model would be critical for accurately predicting its properties in solution, calculating reaction barriers, and understanding how different solvents might influence reaction outcomes.

Applications and Synthetic Utility of 2,3,3,3 Tetrafluoro 2 Trifluoromethyl Propanamide and Its Derivatives in Organic Synthesis

Role as a Synthetic Intermediate for Fluorinated Compounds

2,3,3,3-Tetrafluoro-2-(trifluoromethyl)propanamide serves as a key building block for the synthesis of a variety of fluorinated organic compounds. Its utility stems from the presence of the perfluoroalkyl group and the reactive amide functionality, which can be chemically transformed into other valuable functional groups.

While direct examples of 2,3,3,3-tetrafluoro-2-(trifluoromethyl)propanamide in the synthesis of trifluoromethylated heterocycles are not extensively documented, the reactivity of similar fluorinated building blocks suggests its potential utility. Fluorinated amides can be utilized in the construction of heterocyclic rings through cyclization reactions. The amide nitrogen can act as a nucleophile, while the perfluorinated backbone can influence the regioselectivity and success of these cyclizations. For instance, fluorinated amino reagents have been successfully employed in the synthesis of fluoroalkylated benzimidazoles and benzothiazoles. nih.gov

One plausible strategy involves the conversion of the propanamide into a more reactive intermediate, such as a thioamide or an imidoyl chloride, which can then undergo cyclization with appropriate binucleophilic reagents to form five- or six-membered heterocycles. The strong electron-withdrawing effect of the perfluoroalkyl groups would likely play a crucial role in the reactivity of these intermediates.

Table 1: Examples of Fluorinated Building Blocks in Heterocycle Synthesis

| Fluorinated Precursor | Reagent | Heterocyclic Product | Reference |

| Yarovenko reagent | 1,2-Diheteroatom-functionalized arenes | Fluoroalkylated benzimidazoles | nih.gov |

| N-Aryl fluoroketimines | Fluoroalkyl amino reagents | 2,4-Bis(fluoroalkyl)-substituted quinolines | nih.gov |

This table illustrates the use of related fluorinated compounds in the synthesis of heterocycles, suggesting potential pathways for 2,3,3,3-tetrafluoro-2-(trifluoromethyl)propanamide.